Cycloartane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloartane can be synthesized through various chemical reactions, including the acetylation of its derivatives. For instance, 3β, 24-O-diacetyl-cycloart-25-en and 3β-O-acetyl-24-methylene-cycloartan are prepared by acetylating specific precursors . The reaction conditions typically involve the use of acetic anhydride and a catalyst under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound involves extraction from plant sources, particularly from species in the Astragalus genus. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Cycloartane undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as hydroxylation and glycosylation, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Hydroxylation often involves the use of hydrogen peroxide or osmium tetroxide, while glycosylation uses glycosyl donors and catalysts.
Major Products: The major products formed from these reactions include various this compound derivatives, such as cycloartenol, which is a key intermediate in the biosynthesis of plant steroids .
Scientific Research Applications
Cycloartane and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in plant metabolism and defense mechanisms.
Medicine: Investigated for their potential anti-inflammatory, anticancer, and antiviral properties
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to their bioactive properties.
Mechanism of Action
Cycloartane exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the NF-kB pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase-3.
Antiviral Activity: Interferes with viral replication by inhibiting key viral enzymes.
Comparison with Similar Compounds
Cycloartane is unique due to its cyclopropane ring structure, which distinguishes it from other triterpenes. Similar compounds include:
Lanostane: Another triterpene with a similar structure but lacking the cyclopropane ring.
Cycloastragenol: A derivative of this compound with additional hydroxyl groups, known for its anti-aging properties.
Cycloartenyl Ferulate: A conjugate of this compound and ferulic acid, studied for its antioxidant activity.
This compound’s unique structure and diverse biological activities make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1S,3R,8S,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-21(2)10-8-11-22(3)23-14-17-28(7)25-13-12-24-26(4,5)15-9-16-29(24)20-30(25,29)19-18-27(23,28)6/h21-25H,8-20H2,1-7H3/t22-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYZLYLUUIFGZ-JRUDBKCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCCC5(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCCC5(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965378 | |
Record name | 9,19-Cyclolanostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-64-8 | |
Record name | Cycloartane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloartane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,19-Cyclolanostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOARTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ8JF2M6U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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